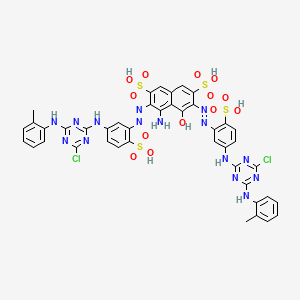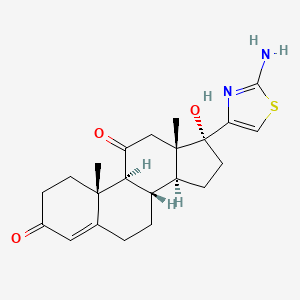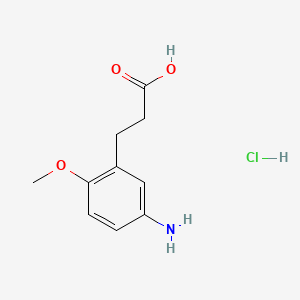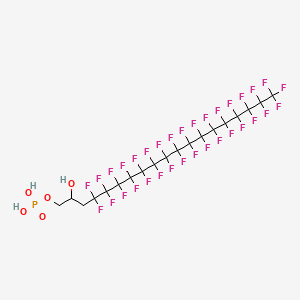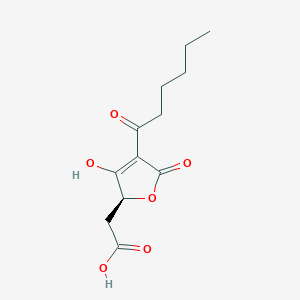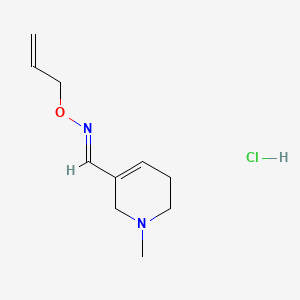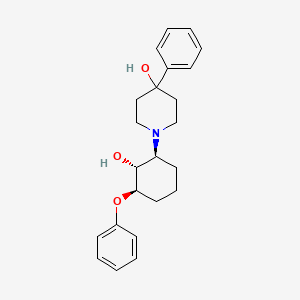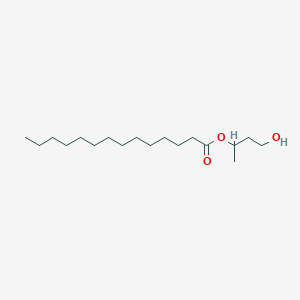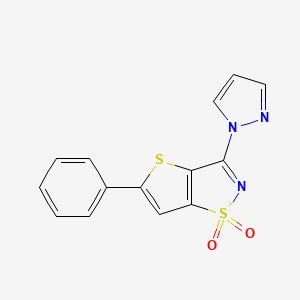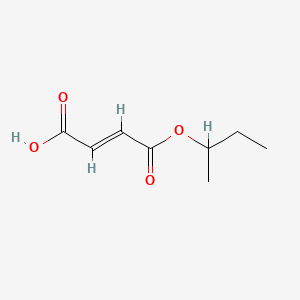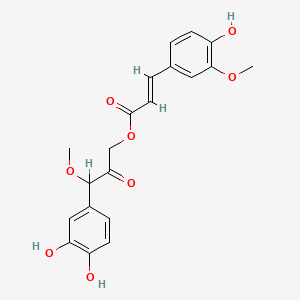
Cimiracemate D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound, along with its analogs Cimiracemates A, B, and C, has been studied for its potential biological activities and therapeutic applications.
Méthodes De Préparation
Cimiracemate D is typically isolated from the ethyl acetate fraction of the rhizome of Cimicifuga racemosa . The structures of these esters are elucidated using spectral methods, including two-dimensional nuclear magnetic resonance spectroscopy . While specific synthetic routes for this compound are not extensively documented, the isolation process involves solvent extraction and chromatographic techniques.
Analyse Des Réactions Chimiques
Cimiracemate D, like other phenylpropanoid esters, can undergo various chemical reactions. These include:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Cimiracemate D has been investigated for its potential osteoprotective effects. Studies suggest that it may protect against glucocorticoid-induced osteoporosis by regulating the receptor activator of nuclear factor kappa-Β ligand (RANKL), receptor activator of nuclear factor κ B (RANK), and osteoprotegerin (OPG) signaling pathway . This makes it a compound of interest in the field of bone health and osteoporosis treatment.
Mécanisme D'action
The mechanism by which Cimiracemate D exerts its effects involves the modulation of the RANKL/RANK/OPG signaling pathway . This pathway is crucial in the regulation of bone remodeling and osteoclast differentiation. By influencing this pathway, this compound helps in maintaining bone density and preventing bone loss.
Comparaison Avec Des Composés Similaires
Cimiracemate D is part of a group of phenylpropanoid esters, including Cimiracemates A, B, and C . These compounds share similar structural features but may differ in their specific biological activities and potency. For instance, Cimiracemate A has also been studied for its osteoprotective effects . The uniqueness of this compound lies in its specific interaction with the RANKL/RANK/OPG pathway, which may offer distinct therapeutic advantages in bone health.
Conclusion
This compound is a promising compound with potential applications in the treatment of osteoporosis and other bone-related conditions. Its ability to modulate key signaling pathways involved in bone remodeling makes it a valuable subject for further research and development.
Propriétés
Numéro CAS |
488804-02-0 |
|---|---|
Formule moléculaire |
C20H20O8 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
[3-(3,4-dihydroxyphenyl)-3-methoxy-2-oxopropyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O8/c1-26-18-9-12(3-6-15(18)22)4-8-19(25)28-11-17(24)20(27-2)13-5-7-14(21)16(23)10-13/h3-10,20-23H,11H2,1-2H3/b8-4+ |
Clé InChI |
BMUMFENOGAOBAV-XBXARRHUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)OCC(=O)C(C2=CC(=C(C=C2)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



